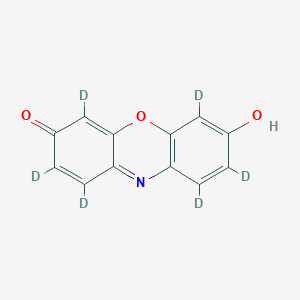

Resorufin-d6

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,2,4,6,8,9-hexadeuterio-7-hydroxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSLDCABUXLXKM-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1N=C3C(=C(C(=O)C(=C3O2)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703031 | |

| Record name | 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-65-9 | |

| Record name | 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1196157-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Resorufin-d6 physical and chemical properties

An In-depth Technical Guide to Resorufin-d6: Core Physical and Chemical Properties

Introduction

This compound is the deuterated isotopologue of Resorufin, a highly fluorescent pink dye.[1][2] Due to its structural similarity to Resorufin but with a distinct mass, this compound is an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications. It serves as an ideal internal standard for the accurate quantification of Resorufin in complex biological matrices.[1] Resorufin itself is the fluorescent product of enzymatic reactions involving substrates like resazurin or various resorufin ethers, which are widely used to measure enzymatic activity and cell viability.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental considerations, and logical workflows for its application in research.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1196157-65-9 | [5][6][7] |

| Molecular Formula | C₁₂D₆HNO₃ | [5][6][7] |

| Molecular Weight | 219.23 g/mol | [5][6][7] |

| Synonym | 7-Hydroxy-3H-phenoxazin-3-one-d6 | [5][6][7] |

| Appearance | Powder / Solid | [6] |

| Melting Point | >300 °C | [6][8] |

| Isotopic Purity | 98 atom % D | [6] |

| Chemical Purity | ≥96% (CP) | [6] |

| Mass Shift | M+6 | [6] |

Solubility and Storage

| Parameter | Details | Reference |

| Solubility | 0.5 M NaOH: 5 mg/mL (22.81 mM) DMSO: Soluble Dimethylformamide (DMF): Soluble Ethanol: Slightly soluble Water: Sparingly soluble / Insoluble | [1][3][8][9][10] |

| Storage (Solid) | -20°C for long-term storage, protect from light. | [5][6][11] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [1][9] |

Spectral Properties

The spectral properties of this compound are expected to be nearly identical to those of its non-deuterated counterpart, Resorufin. The data below pertains to Resorufin and serves as a reliable reference.

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | 563 - 571 nm | pH 9 / Aqueous Buffer | [3][12][13] |

| Emission Maximum (λem) | 584 - 587 nm | pH 9 / Aqueous Buffer | [3][12][13] |

| Molar Absorptivity (ε) | ~56,000 M⁻¹cm⁻¹ | - | [3] |

| Fluorescence Quantum Yield (Φ) | 0.75 | In Water | [3][14] |

Experimental Protocols and Applications

This compound is primarily used as an internal standard for the quantification of Resorufin using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS).

Protocol: Quantification of Resorufin in a Biological Matrix using LC-MS/MS

This protocol outlines a general procedure for using this compound to quantify Resorufin produced from an enzymatic assay (e.g., a Cytochrome P450 activity assay using an ether substrate).

1. Reagent Preparation:

-

Resorufin Standard Stock: Prepare a 1 mg/mL stock solution of Resorufin in DMSO.

-

This compound Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Working Standards: Create a series of calibration curve standards by serially diluting the Resorufin stock solution with the assay buffer or a relevant biological matrix.

-

Working IS Solution: Prepare a dilute working solution of this compound (e.g., 100 ng/mL) in the precipitation solvent (e.g., acetonitrile).

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of each standard, control, and unknown sample, add 100 µL of the working IS solution (this compound in acetonitrile). The acetonitrile will precipitate the proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatography: Use a suitable C18 reverse-phase column. The mobile phases would typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is used to separate Resorufin from matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transition for Resorufin: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 214 -> 186).

-

MRM Transition for this compound: Monitor the corresponding shifted transition (e.g., m/z 220 -> 192).

-

4. Data Analysis:

-

Calculate the peak area ratio of the Resorufin analyte to the this compound internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Resorufin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Conceptual Pathway of Resorufin Formation and Analysis

The following diagram illustrates the enzymatic conversion of a substrate to Resorufin and the role of this compound as an internal standard in its subsequent analysis.

Caption: Role of this compound in the analysis of enzymatically produced Resorufin.

Experimental Workflow for Bioanalysis

This diagram details the step-by-step workflow for sample preparation and analysis using this compound as an internal standard.

Caption: Workflow for sample preparation using this compound for LC-MS/MS analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immunomart.com [immunomart.com]

- 3. Resorufin - CAS-Number 635-78-9 - Order from Chemodex [chemodex.com]

- 4. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. レソルフィン-d6 98 atom % D, 96% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. RESORUFIN | 635-78-9 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]

- 13. biotium.com [biotium.com]

- 14. Quantum Yield [Resorufin] | AAT Bioquest [aatbio.com]

A Technical Guide to Resorufin-d6 for Researchers and Drug Development Professionals

An in-depth guide on the applications and technical specifications of the stable isotope-labeled compound, Resorufin-d6.

Introduction

This compound is the deuterated form of Resorufin, a highly fluorescent pink dye. In the fields of biomedical research and drug development, stable isotope-labeled compounds like this compound are invaluable tools. The substitution of hydrogen atoms with deuterium provides a mass shift that allows for its use as an internal standard in mass spectrometry-based quantification, offering enhanced accuracy and precision. This guide provides a comprehensive overview of this compound, its manufacturers and suppliers, technical specifications, and detailed experimental protocols for its application in key research assays.

Manufacturers and Suppliers

This compound is available from several reputable chemical suppliers that specialize in stable isotopes and research chemicals. Key suppliers include:

-

MedchemExpress : A supplier of research chemicals and bioactive compounds.

-

Clearsynth : A manufacturer and exporter of a wide range of chemical products, including stable isotopes.

-

Sigma-Aldrich (Merck) : A leading global supplier of research chemicals, laboratory equipment, and services.

-

Eurisotop : A subsidiary of Cambridge Isotope Laboratories, Inc., specializing in stable isotope-labeled compounds.

-

Santa Cruz Biotechnology : A provider of a wide range of biochemicals for research.

Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Source |

| CAS Number | 1196157-65-9 | Clearsynth, Sigma-Aldrich |

| Molecular Formula | C₁₂D₆HNO₃ | Clearsynth, Sigma-Aldrich |

| Molecular Weight | 219.23 g/mol | Clearsynth, Sigma-Aldrich |

| Isotopic Purity | ≥98 atom % D | Sigma-Aldrich |

| Chemical Purity | ≥96% (CP) | Sigma-Aldrich, Eurisotop |

| Appearance | Powder | Sigma-Aldrich |

| Melting Point | >300 °C | Sigma-Aldrich |

| Storage Temperature | -20°C | Clearsynth, Sigma-Aldrich |

| Solubility | Soluble in DMSO | MedchemExpress |

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based assays to ensure accurate quantification of its non-deuterated counterpart, Resorufin. Resorufin is a common product in several enzymatic and cell-based assays.

UPLC-MS/MS Analysis using this compound as an Internal Standard

This protocol is adapted from a method for the analysis of CYP1A-mediated ethoxyresorufin-O-deethylation (EROD) activity.[1]

Objective: To quantify the formation of Resorufin in a biological matrix using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

Materials:

-

Resorufin standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Biological matrix (e.g., microsomes, cell lysate)

-

UPLC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Resorufin in DMSO.

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Resorufin stock solution with methanol to prepare a series of calibration standards at desired concentrations (e.g., 0.5 nM to 100 nM).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Spike each calibration standard and QC sample with a fixed concentration of this compound (e.g., 10 nM).

-

-

Sample Preparation:

-

To 50 µL of the biological sample, add 100 µL of ice-cold acetonitrile containing the internal standard (this compound) to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

UPLC-MS/MS Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Resorufin from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

-

MRM Transitions:

-

Resorufin: m/z 214.0 → 186.0

-

This compound (IS): m/z 220.0 → 192.0[1]

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Resorufin to this compound against the concentration of the calibration standards.

-

Determine the concentration of Resorufin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Ethoxyresorufin-O-Deethylase (EROD) Assay

This assay measures the activity of Cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics. The enzyme converts 7-ethoxyresorufin to the highly fluorescent Resorufin.

Objective: To determine the EROD activity in a biological sample (e.g., liver microsomes, cultured cells).

Materials:

-

7-Ethoxyresorufin

-

Resorufin (for standard curve)

-

NADPH

-

Tris-HCl buffer (pH 7.8)

-

Bovine Serum Albumin (BSA)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 7-ethoxyresorufin in DMSO.

-

Prepare a stock solution of Resorufin in DMSO for the standard curve.

-

Prepare a reaction buffer containing Tris-HCl and BSA.

-

Prepare a fresh solution of NADPH in buffer.

-

-

Standard Curve:

-

Prepare a serial dilution of the Resorufin stock solution in the reaction buffer to create a standard curve (e.g., 0 to 1 µM).

-

Add the standards to the 96-well plate.

-

-

Enzyme Reaction:

-

Add the biological sample (e.g., 10-20 µg of microsomal protein) to the wells of the 96-well plate.

-

Add the reaction buffer to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 7-ethoxyresorufin to each well.

-

Start the enzymatic reaction by adding NADPH to all wells except the blank.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Read the fluorescence on a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Use the Resorufin standard curve to calculate the amount of Resorufin produced in each well.

-

Express the EROD activity as pmol of Resorufin formed per minute per mg of protein.

-

Resazurin Cell Viability Assay

This is a common assay to measure cell viability and cytotoxicity. Viable, metabolically active cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin.

Objective: To assess cell viability by measuring the metabolic activity of cultured cells.

Materials:

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS) or cell culture medium

-

Cultured cells in a 96-well plate

-

Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Preparation of Resazurin Solution:

-

Prepare a stock solution of Resazurin (e.g., 1 mg/mL) in sterile PBS and filter-sterilize.

-

Dilute the stock solution to the desired working concentration in cell culture medium.

-

-

Cell Treatment:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compounds for the desired period.

-

-

Assay:

-

Remove the treatment medium and add the Resazurin working solution to each well.

-

Incubate the plate at 37°C for 1-4 hours, protected from light.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-cell control from all values.

-

Express the results as a percentage of the untreated control cells.

-

Visualizations

Experimental Workflow for UPLC-MS/MS Quantification

Caption: Workflow for quantifying Resorufin using this compound as an internal standard.

Resazurin to Resorufin Conversion in Cell Viability Assays

References

Resorufin-d6: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the certificate of analysis and purity of Resorufin-d6, a deuterated analog of the highly fluorescent dye, Resorufin. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses or as a tracer in various biological assays. The guide details the typical specifications, analytical methodologies for purity determination, and the biochemical context of its application.

Certificate of Analysis Data

The certificate of analysis for this compound provides critical information regarding its identity, purity, and physical properties. The data is typically presented in a structured format for clarity and easy reference.

Identification and Chemical Properties

| Parameter | Specification |

| Chemical Name | 7-Hydroxy-3H-phenoxazin-3-one-d6 |

| Synonyms | This compound, NSC 12097-d6 |

| CAS Number | 1196157-65-9 |

| Molecular Formula | C₁₂D₆HNO₃ |

| Molecular Weight | 219.23 g/mol |

| Appearance | Dark solid/powder |

| Solubility | Soluble in DMSO |

Purity and Quality Specifications

| Parameter | Specification | Source |

| Chemical Purity (by HPLC) | ≥96% | [1][2] |

| Isotopic Purity (atom % D) | ≥98% | [1] |

| Storage Conditions | -20°C, protect from light | [3] |

Experimental Protocols for Purity Assessment

The determination of chemical and isotopic purity of this compound is achieved through a combination of analytical techniques. The following sections describe the typical methodologies employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a standard method for assessing the chemical purity of this compound by separating it from any non-deuterated Resorufin and other impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis or Fluorescence detector.

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 280 nm or fluorescence detection with excitation at ~560 nm and emission at ~585 nm.[2]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., mobile phase or DMSO).

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the peak area of this compound is measured.

-

Purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Isotopic Enrichment

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the same compound. It can also be used to confirm the isotopic enrichment.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters (Typical):

-

Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d6).

-

Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone).

-

Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 x T1 of the slowest relaxing proton).

-

Acquisition: Sufficient number of scans to achieve a good signal-to-noise ratio.

Procedure:

-

Accurately weigh the this compound sample and the internal standard into an NMR tube.

-

Add a precise volume of the deuterated solvent.

-

Acquire the ¹H NMR spectrum using quantitative parameters.

-

Integrate the signals corresponding to the analyte (this compound) and the internal standard.

-

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) or a triple quadrupole mass spectrometer.

Methodology (Typical):

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Analysis: The full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected [M+H]⁺ ion is at m/z 220.2.

-

Isotopic Distribution: The isotopic distribution pattern is analyzed to confirm the presence of six deuterium atoms and to calculate the isotopic purity. The relative intensities of the ions corresponding to d0 to d6 species are measured.

Application in Biochemical Assays: ROS Detection

Resorufin is the fluorescent product of the reaction between its non-fluorescent precursor, Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine), and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). This reaction is catalyzed by horseradish peroxidase (HRP).[4][5][6] this compound is often used as an internal standard in mass spectrometry-based methods to quantify the Resorufin produced in such assays.

Signaling Pathway for H₂O₂ Detection

The following diagram illustrates the enzymatic conversion of Amplex Red to Resorufin in the presence of H₂O₂ and HRP.

Experimental Workflow for Quantitative Analysis using this compound

This workflow outlines the use of this compound as an internal standard for the quantification of Resorufin produced in a biological sample.

Logical Relationship of Analytical Techniques

The purity assessment of this compound relies on orthogonal analytical methods to ensure a comprehensive characterization.

This technical guide provides a foundational understanding of the certificate of analysis and purity assessment of this compound. For specific applications, it is recommended to consult the documentation provided by the supplier and relevant scientific literature.

References

- 1. biotium.com [biotium.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling of Resorufin-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling procedures for Resorufin-d6. The information is compiled to ensure safe laboratory practices for researchers and professionals in drug development.

Compound Identification and Properties

This compound is the deuterated form of Resorufin, a highly fluorescent pink dye. It is often used as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1]

| Property | Value | Source |

| Chemical Name | 7-Hydroxy-3H-phenoxazin-3-one-d6 | [2][3] |

| CAS Number | 1196157-65-9 | [2][3] |

| Molecular Formula | C₁₂D₆HNO₃ | [2][3] |

| Molecular Weight | 219.23 g/mol | [2][3] |

| Appearance | Powder | [4] |

| Color | Purple | [4] |

| Melting Point | >300 °C | |

| Storage Temperature | -20°C | [2] |

| Isotopic Purity | 98 atom % D |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS hazard classifications and statements.

GHS Hazard Classifications:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

Source: Sigma-Aldrich, PubChem[5]

Hazard and Precautionary Statements:

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302 + P352 | IF ON SKIN: Wash with plenty of water |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Source: Sigma-Aldrich

Experimental Protocols for Safe Handling

3.1. Engineering Controls and Ventilation

All handling of this compound powder should be conducted in a well-ventilated area.[4] A chemical fume hood is recommended to minimize inhalation exposure. Facilities must be equipped with an eyewash station and a safety shower.[6]

3.2. Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[4]

-

Body Protection: A lab coat or other protective clothing is required. For larger quantities or when there is a risk of splashing, fire/flame resistant and impervious clothing should be worn.[4]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[4]

3.3. Handling and Storage Procedures

-

Handling:

-

Storage:

First Aid and Emergency Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures:

-

Personal Precautions: Avoid dust formation and contact with the material. Use personal protective equipment. Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

-

Methods for Cleaning Up: Sweep up the spilled material and place it into a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] The information below is for the non-deuterated form, Resorufin.

| Metric | Value | Species |

| Oral LD50 | > 500 mg/kg | Rat |

Source: PubChem[5]

-

Primary Irritant Effect:

-

Sensitization: No sensitizing effects are known.[7]

Safe Handling Workflow

The following diagram illustrates a safe handling workflow for this compound, from receipt of the compound to its disposal.

Caption: A workflow diagram for the safe handling of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Resorufin | C12H7NO3 | CID 69462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

The Gold Standard: A Technical Guide to the Principle and Use of Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides an in-depth exploration of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards. Recognized as the gold standard, these standards are indispensable for robust and reliable LC-MS quantification in modern research and drug development.[1][2][3]

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[2][4][5] This subtle alteration in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.[2] However, their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process, from sample preparation to detection.[1][2][4]

By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it acts as a near-perfect mimic for the analyte.[2] Consequently, any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[2][3] The ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration, irrespective of many common sources of analytical variability.[2]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other quantification methods, such as external standard and analog internal standard methods.

-

Enhanced Accuracy and Precision : By compensating for variability at multiple stages of the analytical process, deuterated standards lead to more accurate and precise results.[4]

-

Correction for Matrix Effects : Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the sample matrix, are a major source of error in LC-MS analysis.[6][7] Since a deuterated internal standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for effective normalization.[4][8]

-

Improved Reproducibility : The use of deuterated standards enhances the reproducibility of an assay, both within and between laboratories.[4]

-

Regulatory Acceptance : Regulatory bodies such as the FDA and EMA recognize the value of stable isotope-labeled internal standards in bioanalytical method validation.[4][8]

References

An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled (SIL) compounds have become an indispensable tool in modern scientific research, offering a non-radioactive and powerful method for tracing the fate of molecules in complex biological and environmental systems. Unlike their radioactive counterparts, stable isotopes do not decay, making them safe for in vivo studies in humans and for long-term ecological investigations.[1][2] By replacing atoms such as carbon (¹²C), nitrogen (¹⁴N), and hydrogen (¹H) with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the metabolic journey of compounds with high precision and sensitivity.[1] This technical guide provides an in-depth overview of the core applications of SIL compounds in metabolism research, proteomics, drug development, clinical diagnostics, and environmental science, complete with detailed experimental protocols, quantitative data summaries, and visual workflows.

Core Principles of Stable Isotope Labeling

The fundamental principle behind stable isotope labeling lies in the ability to introduce a "mass tag" into a molecule of interest without significantly altering its chemical properties.[1] This allows the labeled molecule to participate in biological and chemical processes in the same manner as its unlabeled counterpart. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to differentiate and quantify the labeled and unlabeled species based on their mass difference.[3] This enables the elucidation of metabolic pathways, the quantification of protein expression, the determination of pharmacokinetic profiles, and the tracing of pollutants in the environment.

Applications in Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics.[4][5] It allows for the accurate comparison of protein abundances between different cell populations by incorporating stable isotope-labeled amino acids into the entire proteome.[6]

Experimental Protocol: A Typical SILAC Experiment

This protocol outlines a standard SILAC experiment for comparing protein expression between a control and a treated cell population.

1.1.1. Cell Culture and Labeling:

-

Adaptation Phase: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[6]

-

Complete Incorporation: Cells should be cultured for at least five to six cell divisions in the respective SILAC media to ensure near-complete (>97%) incorporation of the labeled amino acids into the proteome.[5][7]

-

Experimental Phase: Once complete labeling is achieved, the "heavy" labeled cells can be subjected to the experimental treatment (e.g., drug administration), while the "light" labeled cells serve as the control.[6]

1.1.2. Sample Preparation for Mass Spectrometry:

-

Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.[8]

-

Protein Digestion: Reduce and alkylate the protein mixture, followed by digestion with trypsin. Trypsin cleaves specifically at the C-terminus of lysine and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[9]

-

Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar method to remove contaminants before MS analysis.

1.1.3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Separation: Separate the peptide mixture using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration.

-

Mass Spectrometry (MS) Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer will acquire MS1 scans to detect the peptide precursor ions (both light and heavy pairs) and MS2 scans (fragmentation) for peptide identification.[9]

1.1.4. Data Analysis:

-

Peptide Identification and Quantification: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS2 spectra and quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs in the MS1 scans.[10]

-

Data Interpretation: The ratio of heavy to light signal intensity for each peptide corresponds to the relative abundance of the protein in the treated versus the control sample.

Quantitative Data Presentation

The results of a SILAC experiment are typically presented as ratios of protein abundance between the experimental and control conditions. These ratios can be used to identify up-regulated and down-regulated proteins.

| Protein | Gene | SILAC Ratio (Heavy/Light) | Regulation |

| Protein Kinase B | AKT1 | 2.5 | Up-regulated |

| Caspase-3 | CASP3 | 0.4 | Down-regulated |

| Tubulin alpha-1A | TUBA1A | 1.1 | Unchanged |

| Heat shock protein 90 | HSP90 | 3.1 | Up-regulated |

Table 1: Example of quantitative data from a SILAC experiment comparing a drug-treated cell line (heavy) to a control (light). Ratios significantly greater than 1 indicate up-regulation, while ratios significantly less than 1 indicate down-regulation.

Visualization of the SILAC Workflow

Applications in Metabolism Research: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[11] By introducing a ¹³C-labeled substrate (e.g., ¹³C-glucose) and measuring the incorporation of ¹³C into downstream metabolites, MFA provides a detailed map of cellular metabolism.[11][12]

Experimental Protocol: ¹³C-Metabolic Flux Analysis

This protocol describes a typical ¹³C-MFA experiment in cultured cells.

2.1.1. Cell Culture and Labeling:

-

Steady-State Culture: Culture cells in a defined medium to achieve a metabolic steady state.

-

Labeling: Switch the cells to a medium containing a ¹³C-labeled substrate, such as [U-¹³C₆]-glucose, where "U" indicates uniform labeling of all six carbon atoms.[13]

-

Isotopic Steady State: Allow the cells to grow in the labeling medium until an isotopic steady state is reached, where the isotopic enrichment of intracellular metabolites becomes constant. The time to reach isotopic steady state varies for different pathways (e.g., ~10 minutes for glycolysis, ~2 hours for the TCA cycle).[11]

2.1.2. Metabolite Extraction:

-

Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).[13]

-

Extraction: Scrape the cells and collect the cell extract. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

2.1.3. Analytical Measurement:

-

LC-MS or GC-MS Analysis: Analyze the metabolite extracts using either liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and detect the metabolites.

-

Mass Isotopologue Distribution (MID): The mass spectrometer measures the abundance of different mass isotopologues for each metabolite (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one ¹³C atom, M+2 for the metabolite with two ¹³C atoms, etc.). This provides the Mass Isotopologue Distribution (MID).

2.1.4. Computational Flux Analysis:

-

Metabolic Model Construction: Define a metabolic network model that includes the relevant biochemical reactions.

-

Flux Estimation: Use specialized software (e.g., 13CFLUX2, INCA) to fit the experimentally measured MIDs to the metabolic model.[4][14] The software estimates the metabolic fluxes that best reproduce the observed labeling patterns.

-

Statistical Analysis: Perform statistical analysis to assess the goodness of fit and determine the confidence intervals of the estimated fluxes.

Quantitative Data Presentation

The output of an MFA study is a flux map, which provides the rates of all reactions in the metabolic model, typically normalized to the uptake rate of the primary carbon source.

| Reaction | Flux (Control) | Flux (Drug-Treated) | Fold Change |

| Glucose Uptake | 100 | 120 | 1.2 |

| Glycolysis (Pyruvate) | 85 | 105 | 1.24 |

| Lactate Secretion | 60 | 90 | 1.5 |

| PDH (Pyruvate to Acetyl-CoA) | 20 | 10 | 0.5 |

| TCA Cycle (Citrate Synthase) | 18 | 8 | 0.44 |

Table 2: Example of metabolic flux data from a ¹³C-MFA study comparing control and drug-treated cancer cells. Fluxes are normalized to the glucose uptake rate of the control cells.[15][16]

Visualization of the MFA Workflow

Applications in Drug Development

Stable isotope-labeled compounds are critical throughout the drug development process, from early discovery to clinical trials.[2] They are used to study drug metabolism and pharmacokinetics (DMPK), assess target engagement, and in human absorption, distribution, metabolism, and excretion (ADME) studies.[14][17]

Experimental Protocol: In Vivo Stable Isotope Tracing in Preclinical Models

This protocol outlines a typical in vivo stable isotope tracing study in a mouse model to evaluate the effect of a drug on tumor metabolism.[18]

3.1.1. Animal Model and Drug Treatment:

-

Tumor Xenograft: Implant human cancer cells into immunocompromised mice to establish tumor xenografts.

-

Drug Administration: Once tumors reach a specified size, treat the mice with the investigational drug or a vehicle control over a defined period.

3.1.2. Stable Isotope Infusion:

-

Catheterization: Place a catheter in the tail vein of the anesthetized mouse.[18]

-

Tracer Infusion: Infuse a ¹³C-labeled nutrient (e.g., [U-¹³C₆]-glucose) as a bolus followed by a continuous infusion to achieve steady-state labeling in the plasma.[18]

3.1.3. Sample Collection and Processing:

-

Tissue Collection: At the end of the infusion, collect the tumor and other relevant tissues (e.g., liver, plasma).

-

Metabolite Extraction: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity, followed by metabolite extraction using a cold solvent.

3.1.4. Analysis:

-

LC-MS/MS Analysis: Analyze the tissue extracts by LC-MS/MS to determine the isotopic enrichment in various metabolites.

-

Data Interpretation: Compare the labeling patterns in the drug-treated group to the control group to understand how the drug alters tumor metabolism.

Quantitative Data Presentation

Pharmacokinetic parameters derived from studies using stable isotope-labeled drugs provide crucial information on drug disposition.

| Parameter | Unit | Value |

| Cmax (Maximum Concentration) | ng/mL | 150 |

| Tmax (Time to Cmax) | hours | 2 |

| AUC (Area Under the Curve) | ng·h/mL | 850 |

| CL/F (Oral Clearance) | L/h | 0.712 |

| Vd/F (Apparent Volume of Distribution) | L | 164.9 |

| t₁/₂ (Half-life) | hours | 8.5 |

Table 3: Example of pharmacokinetic parameters for a hypothetical drug determined using a stable isotope-labeled analog in a human clinical trial.

Visualization of a Clinical ADME Study Workflow

Applications in Clinical Diagnostics

Stable isotope-based breath tests are non-invasive diagnostic tools used to assess a variety of metabolic functions and disorders.[1] These tests involve the oral administration of a ¹³C-labeled substrate, which is metabolized in the body to produce ¹³CO₂, which is then measured in the exhaled breath.

Experimental Protocol: ¹³C-Urea Breath Test for Helicobacter pylori

-

Baseline Breath Sample: The patient provides a baseline breath sample by exhaling into a collection bag or tube.

-

Substrate Administration: The patient ingests a solution containing ¹³C-labeled urea.

-

Post-Dose Breath Samples: Breath samples are collected at specific time intervals (e.g., 15 and 30 minutes) after ingestion of the substrate.

-

Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).

-

Interpretation: If H. pylori is present in the stomach, its urease enzyme will break down the ¹³C-urea into ammonia and ¹³CO₂, leading to a significant increase in the ¹³CO₂/¹²CO₂ ratio in the exhaled breath compared to the baseline.

Quantitative Data Presentation

The results of a ¹³C-breath test are typically expressed as the change in the ¹³CO₂/¹²CO₂ ratio over time, often reported as the Delta Over Baseline (DOB) value.

| Time Point | DOB (‰) - Negative | DOB (‰) - Positive |

| Baseline | 0 | 0 |

| 15 minutes | 1.2 | 25.8 |

| 30 minutes | 1.5 | 35.2 |

Table 4: Example of ¹³C-Urea Breath Test results for an individual negative and positive for H. pylori infection.

Visualization of a Signaling Pathway Investigated with SILAC

Applications in Environmental Science

Stable isotopes, particularly ¹⁵N and ¹³C, are used as tracers to study nutrient cycling, pollutant fate, and food web dynamics in ecosystems.[2]

Experimental Protocol: ¹⁵N Tracing of Fertilizer Uptake in an Agricultural System

-

Fertilizer Application: Apply a ¹⁵N-labeled fertilizer (e.g., ¹⁵NH₄¹⁵NO₃) to a designated plot of soil.

-

Sample Collection: Collect soil, plant, and water (leachate) samples from the labeled plot and a control plot at various time points.

-

Sample Preparation: Prepare the samples for isotopic analysis. This may involve drying and grinding plant and soil samples, and filtering water samples.

-

Isotope Ratio Mass Spectrometry (IRMS): Analyze the ¹⁵N/¹⁴N ratio in the prepared samples using an elemental analyzer coupled to an IRMS.

-

Data Analysis: Calculate the amount of ¹⁵N recovered in each ecosystem component (soil, plant, water) to determine the fate and efficiency of the applied fertilizer.

Quantitative Data Presentation

The data from ¹⁵N tracing studies can be used to construct a nitrogen budget for the ecosystem.

| Nitrogen Pool | ¹⁵N Recovery (%) |

| Plant Biomass | 45 |

| Soil Organic Matter | 30 |

| Leached Nitrate | 15 |

| Unaccounted for (e.g., denitrification) | 10 |

Table 5: Example of a ¹⁵N recovery budget from a fertilizer tracing study in an agricultural ecosystem.

Visualization of Nitrogen Cycling

Conclusion

Stable isotope-labeled compounds are a versatile and powerful tool across a wide range of scientific disciplines. From elucidating complex metabolic networks and quantifying proteome-wide changes to enabling non-invasive clinical diagnostics and tracking environmental pollutants, the applications of stable isotopes continue to expand. The detailed protocols and data presented in this guide highlight the practical utility of these techniques for researchers, scientists, and drug development professionals. As analytical technologies continue to advance, the precision and scope of stable isotope-based research are poised to provide even deeper insights into the intricate workings of biological and environmental systems.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. metsol.com [metsol.com]

- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]

- 5. benchchem.com [benchchem.com]

- 6. Drug metabolism - Wikipedia [en.wikipedia.org]

- 7. 一期药物代谢 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]

- 12. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 15. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Drug metabolism | PPTX [slideshare.net]

An In-depth Technical Guide to Resorufin-d6: Properties and Conceptualization

This guide provides essential technical information regarding Resorufin-d6, a deuterated analog of the fluorescent dye Resorufin. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Quantitative Data Summary

For clarity and direct comparison, the key molecular properties of this compound and its non-deuterated counterpart, Resorufin, are presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂D₆HNO₃[1][2] | 219.23[1][2][3] |

| Resorufin | C₁₂H₇NO₃[4][5] | 213.19[4] |

Conceptual Relationship Diagram

The following diagram illustrates the relationship between Resorufin and its deuterated form, this compound. This visualization is crucial for understanding its application as an internal standard in various analytical methodologies.

Caption: Relationship between Resorufin and its deuterated analog in analytical applications.

Experimental Protocols

While specific experimental protocols are highly dependent on the application (e.g., cell-based assays, pharmacokinetic studies), the general methodology for using this compound as an internal standard in a quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is outlined below.

Objective: To accurately quantify the concentration of Resorufin in a biological matrix.

Materials:

-

Resorufin (analyte)

-

This compound (internal standard)

-

Biological matrix (e.g., plasma, cell lysate)

-

Appropriate solvents for extraction (e.g., acetonitrile, methanol)

-

LC-MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Resorufin at a known high concentration in a suitable solvent.

-

Prepare a separate stock solution of this compound at a known concentration.

-

From the Resorufin stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

-

Sample Preparation:

-

To a fixed volume of the unknown sample, add a precise volume of the this compound internal standard solution. The concentration of the internal standard should be consistent across all samples and calibration standards.

-

Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the matrix. This is typically done by adding a cold organic solvent (e.g., acetonitrile) to the sample, vortexing, and then centrifuging to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS system.

-

The liquid chromatography step separates Resorufin and this compound from other components in the sample.

-

The mass spectrometer detects and quantifies the parent and/or fragment ions of both Resorufin and this compound. Due to the deuterium labeling, this compound will have a higher mass-to-charge ratio (m/z) than Resorufin.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of Resorufin to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of Resorufin for the calibration standards.

-

For the unknown samples, calculate the peak area ratio of Resorufin to this compound.

-

Determine the concentration of Resorufin in the unknown samples by interpolating their peak area ratios on the calibration curve. The use of the internal standard corrects for variations in sample preparation and instrument response.

-

References

A Comprehensive Technical Guide to the Storage and Stability of Resorufin-d6 Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the recommended storage conditions and stability profile of Resorufin-d6 powder, a deuterated analog of the fluorescent dye Resorufin. Understanding and adhering to these guidelines are critical for ensuring the integrity, purity, and performance of this compound in research and development applications.

Core Principles of this compound Stability

This compound, like its non-deuterated counterpart, is susceptible to degradation from environmental factors. The primary concerns for maintaining its stability are exposure to light, moisture, and elevated temperatures. Furthermore, as a deuterated compound, preventing hydrogen-deuterium (H-D) exchange is crucial to preserve its isotopic purity.

Recommended Storage Conditions

To ensure the long-term stability of this compound powder, the following conditions are recommended. These recommendations are a synthesis of manufacturer guidelines and best practices for handling deuterated and photosensitive compounds.

This compound Powder

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage.[1][2][3][4][5][6][7] | Minimizes thermal degradation and preserves the integrity of the powder over extended periods. |

| Light | Protect from light.[8] Store in an amber vial or in the dark. | Resorufin and its analogs are photosensitive and can undergo photodegradation upon exposure to light. |

| Moisture | Store in a tightly sealed container in a dry environment or desiccator.[8] | Deuterated compounds can be hygroscopic, and moisture can lead to H-D exchange, compromising isotopic purity. |

| Atmosphere | For highly sensitive applications, store under an inert gas (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

This compound Solutions

When preparing solutions of this compound, it is imperative to use anhydrous, aprotic solvents to prevent H-D exchange. The stability of the solution is dependent on the storage temperature and duration.

| Storage Temperature | Recommended Duration | Conditions |

| -80°C | Up to 6 months.[8][9] | Sealed container, protected from light and moisture.[8] |

| -20°C | Up to 1 month.[8][9] | Sealed container, protected from light and moisture.[8] |

Note: It is advisable to prepare fresh solutions for optimal performance and to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound powder, adapted from general ICH guidelines for stability testing of drug substances.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

3.1.1. Hydrolytic Stability

-

Preparation: Prepare slurries of this compound powder in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) solutions.

-

Incubation: Incubate the samples at an elevated temperature (e.g., 60°C).

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the aliquots and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining this compound and detect any degradants.

3.1.2. Oxidative Stability

-

Preparation: Prepare a solution or slurry of this compound powder in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the sample at room temperature, protected from light.

-

Sampling and Analysis: Follow the sampling and analysis procedure described in the hydrolytic stability protocol.

3.1.3. Photostability

-

Sample Preparation: Place a thin layer of this compound powder in a suitable transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: At the end of the exposure, compare the exposed sample to the control sample for any changes in physical properties and analyze by HPLC for the formation of degradation products.

3.1.4. Thermal Stability

-

Sample Preparation: Place this compound powder in a sealed vial.

-

Exposure: Expose the sample to elevated temperatures in controlled-temperature ovens (e.g., 40°C, 60°C, 80°C).

-

Sampling and Analysis: Analyze the sample at various time points to determine the rate of degradation.

Long-Term Stability Study

-

Sample Preparation: Store this compound powder in its intended long-term storage container.

-

Storage Conditions: Place the samples in a stability chamber maintained at the recommended long-term storage condition (-20°C ± 5°C).

-

Testing Frequency: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Parameters to Test:

-

Appearance (visual inspection)

-

Assay (e.g., by HPLC)

-

Purity (e.g., by HPLC for related substances)

-

Isotopic purity (e.g., by mass spectrometry)

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Recommended storage and handling workflow for this compound.

References

- 1. ICH Official web site : ICH [ich.org]

- 2. snscourseware.org [snscourseware.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. レゾルフィン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. biotium.com [biotium.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: High-Sensitivity UPLC-MS/MS Quantification of Resorufin Using Resorufin-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of resorufin. The use of a stable isotope-labeled internal standard, Resorufin-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is particularly applicable to the measurement of enzyme activity, such as in the ethoxyresorufin-O-deethylation (EROD) assay, which is a common method for assessing Cytochrome P450 1A (CYP1A) activity.[1][2] The protocols provided herein are intended for researchers, scientists, and drug development professionals requiring precise quantification of resorufin in biological matrices.

Introduction

Resorufin is a highly fluorescent compound that is the product of the enzymatic O-deethylation of 7-ethoxyresorufin.[1] This reaction, catalyzed by CYP1A enzymes, is a widely used biomarker for the activity of this important drug-metabolizing enzyme.[1][2] Accurate and sensitive quantification of resorufin is therefore critical for in vitro drug metabolism studies and environmental toxicology research.

The inherent variability of complex biological samples and the potential for ion suppression or enhancement in the mass spectrometer necessitate the use of an internal standard (IS). A stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification.[1] Due to its near-identical physicochemical properties to the analyte, this compound co-elutes and experiences similar ionization effects, providing reliable correction for experimental variability and leading to highly accurate and precise results.[1]

This application note provides a detailed protocol for the UPLC-MS/MS analysis of resorufin using this compound as an internal standard, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The method has been validated for linearity, accuracy, precision, and sensitivity.

Experimental

Materials and Reagents

-

Resorufin (Sigma-Aldrich)

-

This compound (Sigma-Aldrich)[1]

-

Acetonitrile (LC-MS Grade, Fisher Scientific)[1]

-

Methanol (LC-MS Grade, Fisher Scientific)[1]

-

Water (LC-MS Grade, Fisher Scientific)[1]

-

Formic Acid (Analytical Grade, Sigma-Aldrich)[1]

-

Rat Kidney Microsomes (or other relevant biological matrix)

Instrumentation

-

UPLC System: A system equipped with a degasser, binary pump, integrated column oven, and a temperature-controlled autosampler is recommended.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required for this method.[1]

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Resorufin and this compound in methanol to prepare 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Resorufin primary stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

-

Prepare a working solution of this compound at a fixed concentration (e.g., 10 nM) in acetonitrile. This solution will be used for protein precipitation and addition of the internal standard.[1]

-

UPLC-MS/MS Method

UPLC Conditions

| Parameter | Value |

| Column | C18 UPLC column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient to ensure separation of Resorufin from matrix components and the substrate (e.g., ethoxyresorufin). |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Ion Spray Voltage | 3000 V[1] |

| Temperature | 400 °C[1] |

| Nebulizer Gas | 55 psi[1] |

| Heated Probe Gas | 45 psi[1] |

| Curtain Gas | 30 psi[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Dwell Time | 100 msec[1] |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Resorufin | 213.9 | 185.9[1] |

| This compound (IS) | 220.0 | 192.0[1] |

Protocol: EROD Assay in Rat Kidney Microsomes

This protocol provides an example of how to apply the UPLC-MS/MS method for a common application.

-

Microsomal Incubation:

-

Reaction Termination and Protein Precipitation:

-

Stop the reaction by adding 100 µL of ice-cold acetonitrile containing 10 nM this compound.[1]

-

-

Sample Centrifugation:

-

Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to a UPLC vial for analysis.

-

Inject the sample onto the UPLC-MS/MS system.

-

Method Validation Data

The following tables summarize the performance of this UPLC-MS/MS method for the quantification of resorufin.

Linearity

The assay was found to be linear over a concentration range of 0.5 nM to 75 nM for resorufin.[2]

| Analyte | Linear Range | Correlation Coefficient (r²) |

| Resorufin | 0.5 - 75 nM | > 0.99 |

Accuracy and Precision

The intra- and inter-run accuracy and precision were evaluated at the lower limit of quantitation (LLOQ), as well as at medium and high concentrations.[1]

| Concentration (nM) | Intra-run Precision (%RSD) | Intra-run Accuracy (%) | Inter-run Precision (%RSD) | Inter-run Accuracy (%) |

| 0.5 (LLOQ) | < 15 | 80 - 120 | < 15 | 80 - 120 |

| 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| 75 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Recovery

The recovery of resorufin and the internal standard were determined at three different concentrations.

| Analyte | Concentration (nM) | Mean Recovery (%) |

| Resorufin | 0.5 | 90 - 99[2] |

| 10 | 90 - 99[2] | |

| 75 | 90 - 99[2] | |

| This compound (IS) | 10 | 85 - 103[2] |

Visualizations

Caption: Experimental workflow for the EROD assay using UPLC-MS/MS.

Caption: Enzymatic conversion of ethoxyresorufin to resorufin by CYP1A.

Conclusion

The UPLC-MS/MS method described in this application note provides a highly sensitive, accurate, and precise means of quantifying resorufin in biological matrices. The use of this compound as an internal standard is critical for achieving reliable results by effectively compensating for matrix effects and procedural losses. This method is well-suited for applications in drug metabolism research, particularly for the assessment of CYP1A enzyme activity through the EROD assay. The detailed protocols and validation data presented here can be readily adapted by researchers to implement this robust analytical method in their laboratories.

References

Application Note and Protocol for the Quantitative Bioanalysis of Resorufin using Resorufin-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorufin is a highly fluorescent compound that is the end product of several enzymatic assays, most notably the O-dealkylation of alkoxyresorufins by cytochrome P450 (CYP) enzymes, such as the ethoxyresorufin-O-deethylation (EROD) activity used to measure CYP1A1 activity.[1][2][3] Accurate and precise quantification of resorufin in biological matrices is crucial for studies in drug metabolism, enzyme kinetics, and toxicology.[1] This document provides a detailed protocol for the quantitative analysis of resorufin in a biological matrix using a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with Resorufin-d6 as the stable isotope-labeled internal standard (IS).[1][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis as it compensates for variability during sample preparation, chromatography, and ionization.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantification of resorufin.

Materials and Reagents

-

Resorufin (Analyte)

-

This compound (Internal Standard)[5]

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Ultrapure water

-

Biological matrix (e.g., rat kidney microsomes, plasma)

Stock and Working Solutions Preparation

-

Resorufin Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of Resorufin in methanol to achieve a final concentration of 1 mM.

-

This compound Internal Standard Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mM.

-

Working Solutions: Prepare serial dilutions of the Resorufin stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the this compound stock solution to a final concentration of 10 nM in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.[6][7][8]

-

To 50 µL of the biological sample (e.g., microsomal incubation mix, plasma), add 10 µL of the 10 nM this compound internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions have been optimized for the separation and detection of Resorufin and this compound.[1]

-

UPLC System: A suitable UPLC system capable of gradient elution.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water.[1]

-

Mobile Phase B: 0.05% formic acid in acetonitrile:methanol (95:5).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient Elution:

-

0-0.5 min: 2% B

-

0.5-1.7 min: Linear gradient from 2% to 98% B

-

1.7-3.4 min: Hold at 98% B

-

3.4-3.6 min: Return to 2% B

-

3.6-4.0 min: Re-equilibration at 2% B

-

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

Data Presentation: Quantitative Performance

The described method was validated for its quantitative performance. The following tables summarize the key validation parameters.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

| Parameter | Value |

| Linearity Range | 0.5 - 100 nM |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 0.5 nM[1] |

Table 2: Accuracy and Precision (in Rat Kidney Microsomes) [1]

| Nominal Concentration (nM) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| 0.5 (LLOQ) | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |

| 10 (Medium QC) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| 75 (High QC) | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

(Acceptance criteria for precision are expressed as the relative standard deviation (%RSD), and for accuracy as the percentage of the nominal value.)

Table 3: Recovery

| Analyte | Concentration (nM) | Mean Recovery (%) |

| Resorufin | 10 | > 85 |

| Resorufin | 75 | > 85 |

Visualizations

The following diagrams illustrate key aspects of this protocol.

Conclusion

This application note provides a robust and reliable UPLC-MS/MS method for the quantitative bioanalysis of Resorufin using this compound as an internal standard. The protocol details all necessary steps from sample preparation to data analysis and presents key validation data in a clear and concise format. The inclusion of workflow and pathway diagrams offers a comprehensive visual guide for researchers. This method is suitable for a variety of applications in drug metabolism and related fields where accurate quantification of Resorufin is required.

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]